molecular formula C16H14N2 B6303288 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole CAS No. 2098260-59-2

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole

Cat. No. B6303288
CAS RN: 2098260-59-2
M. Wt: 234.29 g/mol
InChI Key: KJTMGEBAXDZKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole (2-PBPy) is an organic compound that has been studied extensively for its potential applications in synthetic organic chemistry and medicinal chemistry. 2-PBPy is a heterocyclic aromatic compound that is composed of a pyrrole ring, two pyridyl substituents, and a benzyl substituent. It is an aromatic compound that is highly soluble in water and organic solvents and is thermally stable. 2-PBPy is a relatively new compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry.

Scientific Research Applications

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied extensively for its potential applications in synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been used as a starting material for the synthesis of various heterocyclic aromatic compounds. These compounds have been studied for their potential applications in drug discovery and development. In medicinal chemistry, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use in the treatment of neurological disorders.

Mechanism of Action

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential mechanism of action in various diseases and disorders. In cancer, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed death of cells. In inflammation, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to modulate the release of inflammatory mediators, such as cytokines, and to inhibit the production of pro-inflammatory enzymes. In neurological disorders, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, and to inhibit the production of pro-inflammatory enzymes.
Biochemical and Physiological Effects
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has anti-inflammatory, anti-cancer, and anti-neurodegenerative effects. In vivo studies have shown that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to reduce the production of reactive oxygen species and to modulate the expression of various genes and proteins involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in laboratory experiments has several advantages and limitations. One of the major advantages of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is its high solubility in water and organic solvents, which makes it easy to use in laboratory experiments. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is thermally stable, which makes it ideal for use in high-temperature reactions. However, there are some limitations to the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in laboratory experiments. One of the major limitations is that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is not commercially available, which makes it difficult to obtain for laboratory experiments. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is a relatively new compound that has not been extensively studied, which makes it difficult to predict its effects in laboratory experiments.

Future Directions

The potential applications of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole are vast and there are several future directions that could be explored. One potential future direction is the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in the development of novel therapeutic agents. 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used to develop novel drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential future direction is the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in the development of novel synthetic organic compounds. 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used as a starting material for the synthesis of various heterocyclic aromatic compounds, which could be used in drug discovery and development. Finally, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used as an intermediate in the synthesis of other organic compounds, such as polymers and dyes.

Synthesis Methods

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been synthesized using several different methods. One of the more common methods used is the direct condensation of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole. In this method, the two reactants are reacted in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by filtration. Other methods used to synthesize 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole include the reaction of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole in the presence of a palladium catalyst, and the reaction of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole with a palladium-copper catalyst.

properties

IUPAC Name

2-(5-benzyl-1H-pyrrol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-14-9-10-16(18-14)15-8-4-5-11-17-15/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTMGEBAXDZKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole

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